![molecular formula C16H19NO4S B5837404 N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5837404.png)
N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem ID, ChemSpider ID, etc. The description might also cover the type of compound it is (organic, inorganic, polymer, etc.) and its role or use .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure. It includes the arrangement of atoms, the type and location of bonds, and the compound’s stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine molecular structure .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also often discussed .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. Physical properties might include melting point, boiling point, solubility, and density. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
- N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide serves as a versatile reagent in organic synthesis. It is commonly employed as a solvent and reaction medium . Its polar nature makes it useful for dissolving and facilitating reactions involving various functional groups.
- The compound plays a crucial role in the synthesis of polymers such as:
- Researchers have explored aminothiazole derivatives containing N-(2,5-dimethylphenyl) moieties for their antimicrobial activity. These derivatives target clinically important and multidrug-resistant pathogens. Further studies characterize their effectiveness against specific resistance mechanisms .
- N,N-Dialkyl amides, including N,N-dimethylformamide (DMF), are essential synthons in synthetic organic chemistry. They serve as building blocks for generating various functional groups. Their availability, low cost, and versatility make them valuable tools in chemical research .
Organic Synthesis and Solvent Applications
Polymer Synthesis
Antimicrobial Research
Versatile Synthons
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-12(2)14(9-11)17-22(18,19)13-7-8-15(20-3)16(10-13)21-4/h5-10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNLJYGHYJWLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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